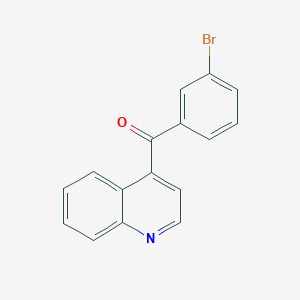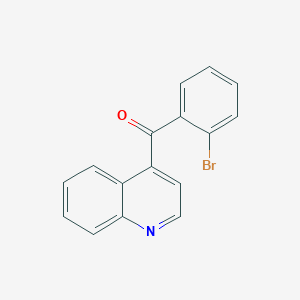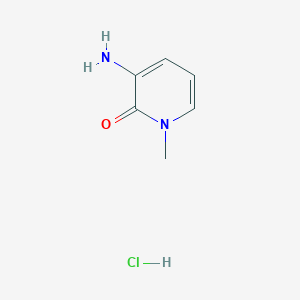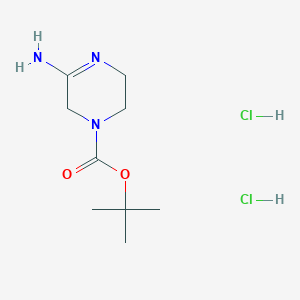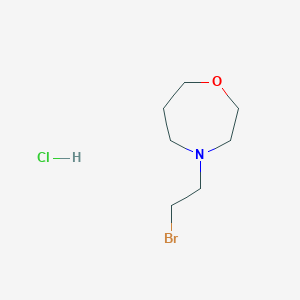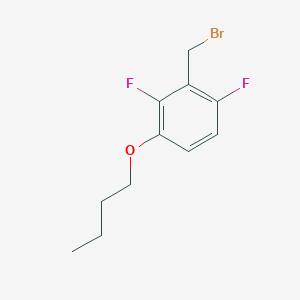
Bromuro de 3-butoxi-2,6-difluorobencilo
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Butoxy-2,6-difluorobenzyl bromide consists of a benzene ring with two fluorine atoms, a bromomethyl group, and a butoxy group attached . The exact positions of these groups on the benzene ring can be determined by the compound’s name: the “2,6-difluoro” indicates that the two fluorine atoms are attached at the 2nd and 6th positions of the benzene ring, and the “3-butoxy” indicates that the butoxy group is attached at the 3rd position .Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
El bromuro de 3-butoxi-2,6-difluorobencilo se utiliza en la síntesis de moléculas bioactivas que contienen la porción de 1,2,3-triazol. Esta porción es significativa en química y biología química debido a sus propiedades únicas, naturaleza inerte y capacidad para imitar enlaces amida. El compuesto puede utilizarse en la cicloadición de Huisgen catalizada por cobre de azidas a alquinos, un proceso que forma estructuras de triazol de manera confiable, regioselectiva y de alto rendimiento .
Síntesis de Fármacos Antiepilépticos
El compuesto se ha empleado en la síntesis de fármacos antiepilépticos como la rufinamida. La rufinamida se sintetiza utilizando un protocolo robusto y versátil en condiciones de flujo continuo, que implica el uso de this compound como precursor .
Inhibidores del Virus de la Diarrea Viral Bovina
En el campo de la virología, el this compound sirve como reactivo en el proceso de alquilación. Se utiliza en la síntesis de 1,3,5-triazina-2,4,6-trionas, que son nuevas clases de inhibidores para el virus de la diarrea viral bovina, un virus sustituto del virus de la hepatitis C .
Síntesis Orgánica
Este compuesto es un reactivo valioso en la síntesis orgánica, particularmente en la preparación de derivados de bencilo. Su estructura permite la introducción de átomos de flúor en moléculas orgánicas, lo que puede alterar significativamente las propiedades químicas y físicas de estos compuestos .
Ciencia de Materiales
En ciencia de materiales, el this compound se puede utilizar para modificar las propiedades superficiales de los materiales. La introducción de átomos de flúor puede conducir al desarrollo de materiales con características únicas como hidrofobicidad, resistencia a los solventes y estabilidad térmica .
Biología Química
El papel del compuesto en la biología química está relacionado con su capacidad para participar en reacciones de química de clic. Estas reacciones se utilizan ampliamente para unir pequeñas moléculas a objetivos biológicos de manera selectiva y eficiente, lo cual es crucial para el desarrollo de herramientas de diagnóstico y terapias dirigidas .
Mecanismo De Acción
Target of Action
The primary target of 3-Butoxy-2,6-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .
Mode of Action
3-Butoxy-2,6-difluorobenzyl bromide interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon at the benzylic position, leading to the displacement of the bromide ion . This process can occur via two pathways: SN1 or SN2, depending on the nature of the substrate .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involving the modification of aromatic compounds . The introduction of the 3-Butoxy-2,6-difluorobenzyl group can significantly alter the properties of the aromatic compound, potentially leading to changes in its reactivity, solubility, and biological activity .
Pharmacokinetics
Its metabolism likely involves the removal of the bromide ion and the oxidation of the butoxy group .
Result of Action
The molecular and cellular effects of 3-Butoxy-2,6-difluorobenzyl bromide’s action depend on the specific aromatic compound it modifies. For instance, it has been used as an alkylating agent for quinazolin-2-thione , and in the synthesis of 1,3,5-triazin-2,4,6-trione . It has also been used in the preparation of novel inhibitors for bovine viral diarrhea virus, a surrogate model of Hepatitis C virus .
Action Environment
The action, efficacy, and stability of 3-Butoxy-2,6-difluorobenzyl bromide can be influenced by various environmental factors. For instance, the rate of its nucleophilic substitution reactions can be affected by the polarity of the solvent, temperature, and the presence of catalysts . Its stability may be affected by exposure to light, heat, and moisture .
Safety and Hazards
3-Butoxy-2,6-difluorobenzyl bromide is not intended for human or veterinary use. It should be handled with care, as similar compounds have been known to cause severe skin burns and eye damage . It should not be inhaled, and protective clothing, gloves, and eye/face protection should be worn when handling it .
Propiedades
IUPAC Name |
3-(bromomethyl)-1-butoxy-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-2-3-6-15-10-5-4-9(13)8(7-12)11(10)14/h4-5H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNQTPDBDBOPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




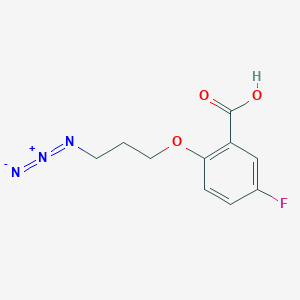



![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)


